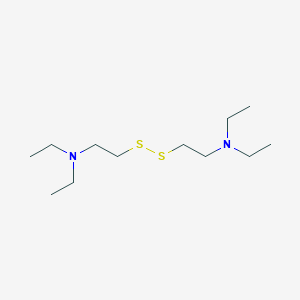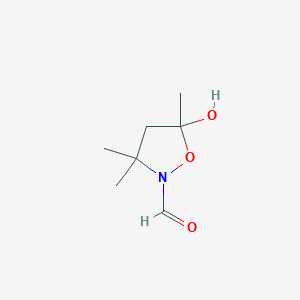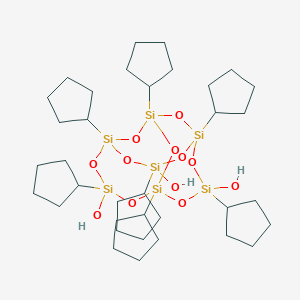
Poly(cyclopentylsilsesquioxane), silanol functional
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(cyclopentylsilsesquioxane), silanol functional, also known as 1,3,5,7,9,11,14-HEPTACYCLOPENTYLTRICYCLO[7.3.3.1(5,11)]HEPTASILOXANE-ENDO-3,7,14-TRIOL, is an organosilicon compound . It has a molecular formula of C35H66O12Si7 and a molecular weight of 875.49 g/mol .
Molecular Structure Analysis
The molecular structure of Poly(cyclopentylsilsesquioxane), silanol functional is characterized by a backbone of alternating silicon and oxygen atoms . The structure of this compound is often expressed by abbreviated formulas .Chemical Reactions Analysis
Silanol-functional silicones are susceptible to condensation under both mild acid and base conditions . They are intermediates for most room temperature vulcanizable (RTV) silicones . The reactivity of silanol groups in these materials is highly dependent on the steric effects of the surrounding side chains and siloxane skeletons .Physical And Chemical Properties Analysis
The physical and chemical properties of Poly(cyclopentylsilsesquioxane), silanol functional are influenced by its molecular structure . The thermal stability and chemical reactivity of its silanol groups are highly dependent on the steric effects of the surrounding side chains and siloxane skeletons .Direcciones Futuras
Future research on Poly(cyclopentylsilsesquioxane), silanol functional could focus on controlling the steric effects around silanol groups in the intermediate oligomers. This could allow for modulation of the crosslink density of siloxane skeletons, potentially leading to the development of materials with improved properties . Another promising direction could be the use of corner-opened cage-silsesquioxane as a directional template for tripodal poly(methyl methacrylate) .
Propiedades
IUPAC Name |
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H66O12Si7/c36-48(29-15-1-2-16-29)39-51(32-21-7-8-22-32)41-49(37,30-17-3-4-18-30)43-53(34-25-11-12-26-34)44-50(38,31-19-5-6-20-31)42-52(40-48,33-23-9-10-24-33)46-54(45-51,47-53)35-27-13-14-28-35/h29-38H,1-28H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPNNMSOKAULIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5CCCC5)C6CCCC6)(C7CCCC7)O)C8CCCC8)(C9CCCC9)O)C1CCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H66O12Si7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
POSS trisilanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

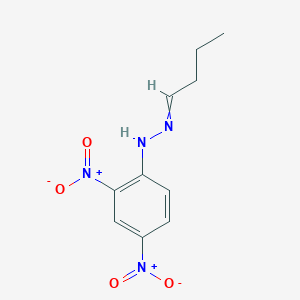
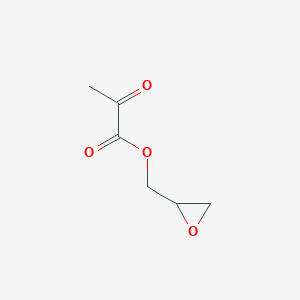
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)
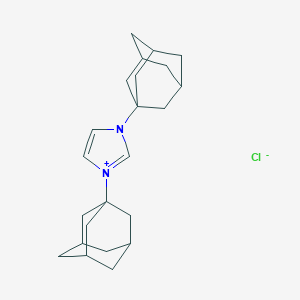
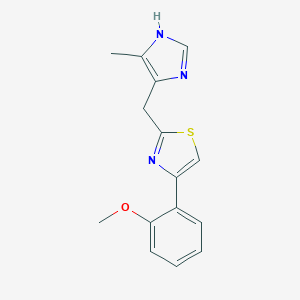
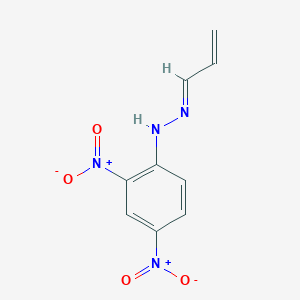
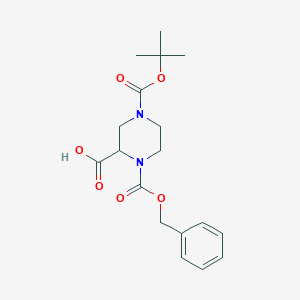
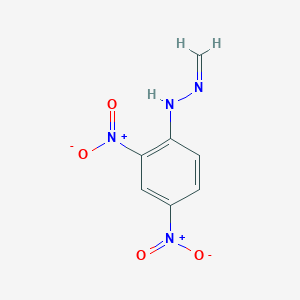
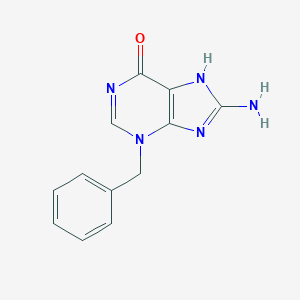
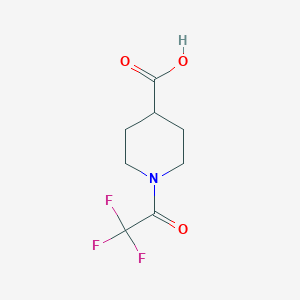
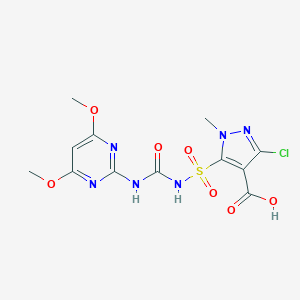
![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)
